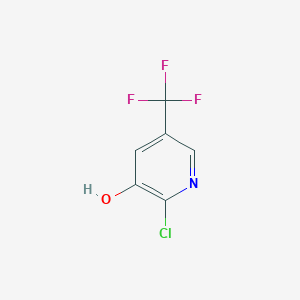

2-Cloro-5-(trifluorometil)piridin-3-ol

Descripción general

Descripción

“2-Chloro-5-(trifluoromethyl)pyridin-3-ol” is a chemical compound that belongs to the class of organic compounds known as halogenated pyridines . It is a fluorinated building block and can be employed as a model substrate to investigate regioexhaustive functionalization .

Synthesis Analysis

This compound can be synthesized by the fluorination of 2-chloro-5-trichloromethylpyridine . It also participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .Molecular Structure Analysis

The molecular formula of “2-Chloro-5-(trifluoromethyl)pyridin-3-ol” is C6H3ClF3NO . The InChI code for this compound is 1S/C6H3ClF3NO/c7-5-4(12)1-3(2-11-5)6(8,9)10/h1-2,12H .Chemical Reactions Analysis

Trifluoromethylpyridines, including “2-Chloro-5-(trifluoromethyl)pyridin-3-ol”, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical and Chemical Properties Analysis

“2-Chloro-5-(trifluoromethyl)pyridin-3-ol” is a white to yellowish crystalline low melting solid . It has a density of 1.417 g/mL at 25 °C (lit.) . The boiling point of this compound is 305.9±37.0 C at 760 mmHg .Aplicaciones Científicas De Investigación

Síntesis orgánica

Es un reactivo de uso común en la síntesis orgánica, participando en reacciones como la alquilación y la cloración .

Síntesis de fármacos

El compuesto se utiliza en la síntesis de varios fármacos .

Síntesis de pesticidas

Sirve como intermedio químico en la síntesis de productos para la protección de cultivos .

Química de materiales

Encuentra aplicación en la química de materiales debido a sus propiedades únicas .

Catálisis

El compuesto está involucrado en procesos catalíticos .

Diseño de fármacos

Juega un papel en el diseño de nuevos productos farmacéuticos .

Reconocimiento molecular

Se utiliza en procesos de reconocimiento molecular .

Síntesis de productos naturales

El compuesto se emplea en la síntesis de productos naturales .

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray . In case of contact with skin or eyes, wash immediately with plenty of water .

Direcciones Futuras

Trifluoromethylpyridines, including “2-Chloro-5-(trifluoromethyl)pyridin-3-ol”, have found applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Mecanismo De Acción

Target of Action

The primary targets of 2-Chloro-5-(trifluoromethyl)pyridin-3-ol are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is believed to interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

As research progresses, we will gain a better understanding of the pathways this compound affects and the downstream effects of these interactions .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .

Result of Action

The molecular and cellular effects of 2-Chloro-5-(trifluoromethyl)pyridin-3-ol’s action are currently under investigation. As more research is conducted, we will gain a clearer picture of the effects of this compound at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-(trifluoromethyl)pyridin-3-ol. Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets .

Propiedades

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-5-4(12)1-3(2-11-5)6(8,9)10/h1-2,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCDGTROGJFCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716691 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196153-98-6 | |

| Record name | 2-Chloro-5-(trifluoromethyl)-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196153-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-nitropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1425505.png)

methyl}-2-phenyldiazene](/img/structure/B1425510.png)

![3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile](/img/structure/B1425516.png)

![(1Z)-2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime](/img/structure/B1425518.png)